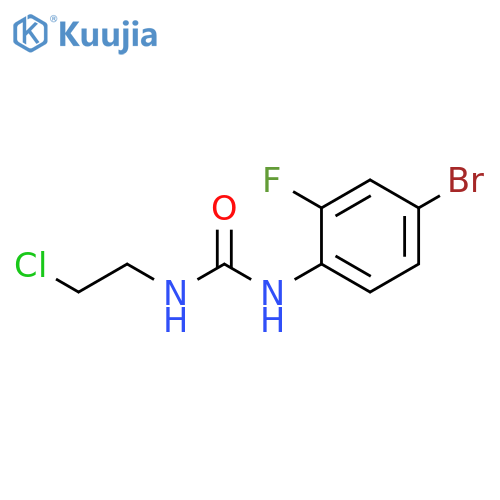

Cas no 160132-69-4 (1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea)

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea 化学的及び物理的性質

名前と識別子

-

- 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea

-

- インチ: 1S/C9H9BrClFN2O/c10-6-1-2-8(7(12)5-6)14-9(15)13-4-3-11/h1-2,5H,3-4H2,(H2,13,14,15)

- InChIKey: YZONNKHIMJUJFB-UHFFFAOYSA-N

- SMILES: N(C1=CC=C(Br)C=C1F)C(NCCCl)=O

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1583836-1g |

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea |

160132-69-4 | 98% | 1g |

¥4977 | 2023-04-15 | |

| Apollo Scientific | PC48675-250mg |

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea |

160132-69-4 | 250mg |

£47.00 | 2023-09-02 | ||

| Key Organics Ltd | PS-14513-1mg |

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea |

160132-69-4 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Apollo Scientific | PC48675-1g |

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea |

160132-69-4 | 1g |

£142.00 | 2023-09-02 | ||

| abcr | AB598460-1g |

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea; . |

160132-69-4 | 1g |

€294.50 | 2024-07-19 | ||

| abcr | AB598460-250mg |

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea; . |

160132-69-4 | 250mg |

€125.40 | 2024-07-19 | ||

| Key Organics Ltd | PS-14513-10mg |

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea |

160132-69-4 | >90% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | PS-14513-5mg |

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea |

160132-69-4 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | PS-14513-100mg |

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea |

160132-69-4 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| Key Organics Ltd | PS-14513-50mg |

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea |

160132-69-4 | >90% | 50mg |

£102.00 | 2025-02-09 |

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea 関連文献

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)ureaに関する追加情報

Professional Introduction to Compound with CAS No. 160132-69-4 and Product Name: 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea

Compound with the CAS number 160132-69-4 and the product name 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates both bromine and fluorine substituents on a phenyl ring, which are known to enhance its bioactivity and metabolic stability. Additionally, the presence of a chloroethyl group at the urea moiety introduces a versatile pharmacophore that can be further modified to optimize its pharmacokinetic properties.

The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The bromination and fluorination steps are particularly critical, as they determine the electronic properties of the aromatic ring, which in turn influence the compound's interaction with biological targets. Recent advancements in catalytic methods have enabled more efficient and selective halogenation, making it possible to produce this compound with greater ease and scalability.

One of the most promising applications of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea is in the field of oncology. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against various kinases, which are key enzymes involved in cancer cell proliferation and survival. The bromine and fluorine substituents on the phenyl ring are particularly effective at modulating the binding affinity of the compound to its target proteins. Furthermore, the chloroethyl group at the urea moiety can be further functionalized to enhance its ability to inhibit specific kinases, making it a valuable scaffold for drug development.

In addition to its potential in oncology, 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea has shown promise in other therapeutic areas, including inflammation and neurodegenerative diseases. Research has indicated that this compound can modulate inflammatory pathways by interacting with specific receptors and enzymes. The unique structural features of this molecule allow it to exhibit dual functionality, targeting both extracellular signaling molecules and intracellular pathways. This dual targeting capability is particularly attractive for developing treatments that address multiple aspects of complex diseases.

The pharmacokinetic profile of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea is another area of interest. Studies have shown that this compound exhibits favorable solubility and metabolic stability, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of halogen atoms enhances its lipophilicity, allowing for better penetration into cellular compartments. However, further optimization is needed to improve its oral bioavailability and reduce potential side effects. Recent developments in prodrug design have provided new strategies for enhancing the pharmacokinetic properties of such compounds.

Recent breakthroughs in computational chemistry have also contributed to the understanding of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea's mechanism of action. Molecular modeling studies have revealed that the compound interacts with target proteins through a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces. These insights have guided the design of next-generation analogs with improved binding affinity and selectivity. By leveraging computational tools, researchers can predict the structural modifications that will enhance the therapeutic efficacy of this compound while minimizing off-target effects.

The regulatory landscape for novel pharmaceutical compounds like 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea is stringent but well-established. Regulatory agencies require extensive preclinical and clinical data to support the safety and efficacy of new drugs before they can be approved for human use. The synthesis, characterization, and preclinical testing of this compound have been conducted under strict guidelines to ensure compliance with regulatory standards. Future clinical trials will be essential to validate its therapeutic potential in humans and establish optimal dosing regimens.

In conclusion, 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea represents a significant advancement in medicinal chemistry with broad therapeutic applications. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents targeting various diseases, particularly cancer and inflammation. Ongoing research continues to explore its full potential, leveraging cutting-edge technologies in synthetic chemistry, computational modeling, and drug discovery. As our understanding of biological pathways grows, compounds like 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea will play an increasingly important role in shaping future treatments.

160132-69-4 (1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea) Related Products

- 2375260-95-8(2-2-oxo-2-(pyrrolidin-1-yl)ethyl-5-phenyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione)

- 780761-47-9(tert-butyl (2E)-3-(2,6-dimethylphenyl)prop-2-enoate)

- 1806146-75-7(4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid)

- 704-23-4(5-fluoro-N,N-dimethylpyridine-3-carboxamide)

- 1448139-93-2((2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide)

- 176655-56-4(Hydroxy Ritonavir)

- 2228342-08-1(4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid)

- 5330-97-2(N-Hydroxy-2-phenyl-acetamide)

- 1556927-65-1(3-amino-1-(1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one)

- 2125496-02-6(benzyl N-{4-(benzyloxy)(tert-butoxy)carbonylaminobutyl}carbamate)